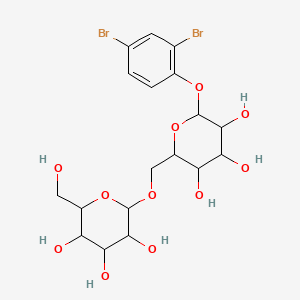
2,4-Dibromophenyl-beta-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromophenyl-beta-glucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a 2,4-dibromophenyl group attached to a beta-glucopyranoside moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-glucopyranoside typically involves the reaction of 2,4-dibromophenol with a glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetylglucopyranosyl bromide as the glucopyranosyl donor. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is refluxed in chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,4-Dibromophenyl-beta-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-beta-glucopyranosides, while oxidation reactions can produce glucuronic acid derivatives.
科学的研究の応用
2,4-Dibromophenyl-beta-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between glycosides and biological receptors.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,4-dibromophenyl-beta-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the 2,4-dibromophenyl group can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Phenyl-beta-glucopyranoside
- 2,4-Dichlorophenyl-beta-glucopyranoside
- 4-Nitrophenyl-beta-glucopyranoside
Uniqueness
2,4-Dibromophenyl-beta-glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C18H24Br2O11 |
|---|---|
分子量 |
576.2 g/mol |
IUPAC名 |
2-[[6-(2,4-dibromophenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H24Br2O11/c19-6-1-2-8(7(20)3-6)29-18-16(27)14(25)12(23)10(31-18)5-28-17-15(26)13(24)11(22)9(4-21)30-17/h1-3,9-18,21-27H,4-5H2 |
InChIキー |
GBOJCYOKQJNITO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)


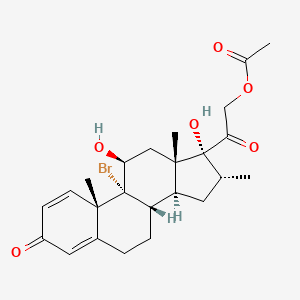
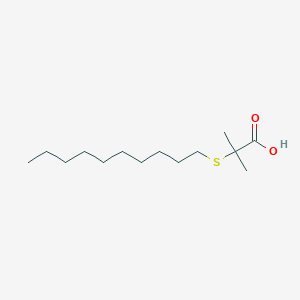
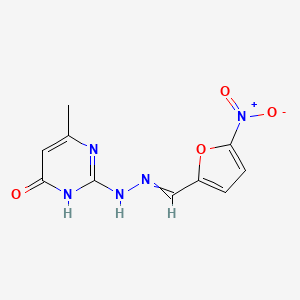

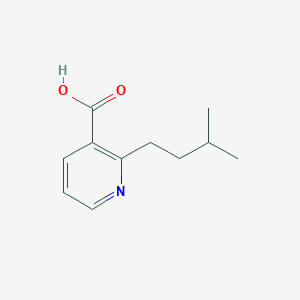
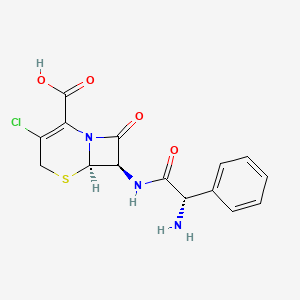
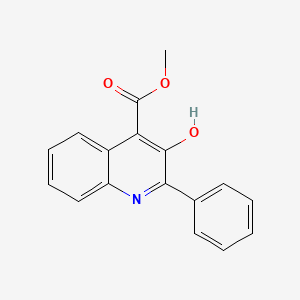
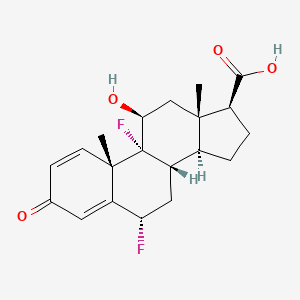
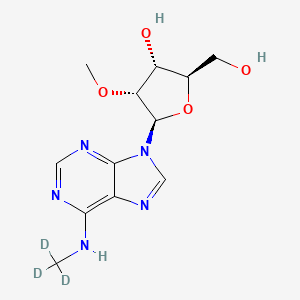

![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
